Buparlisib Balanced Pan-Class I PI3K Inhibition vs. Isoform-Selective Inhibitors (Alpelisib, Idelalisib, Duvelisib)
Buparlisib exhibits balanced, sub-micromolar potency against all four class I PI3K isoforms (p110α, p110β, p110δ, p110γ) with IC50 values ranging from 52 nM to 262 nM [1]. In direct comparison, the p110α-selective inhibitor Alpelisib demonstrates >50-fold selectivity for p110α over other isoforms, while Idelalisib and Duvelisib are >50-fold selective for p110δ [2]. Buparlisib is classified as a pan-class I inhibitor alongside Copanlisib and Pictilisib, whereas Alpelisib, Idelalisib, and Duvelisib are isoform-selective agents [2].
| Evidence Dimension | PI3K isoform selectivity profile (IC50 values) |
|---|---|
| Target Compound Data | p110α: 52 nM, p110β: 166 nM, p110δ: 116 nM, p110γ: 262 nM |
| Comparator Or Baseline | Alpelisib: p110α-selective (>50-fold); Idelalisib/Duvelisib: p110δ-selective (>50-fold) |
| Quantified Difference | Buparlisib inhibits all four isoforms within a 5-fold range; comparators exhibit >50-fold selectivity for single isoforms |
| Conditions | Cell-free kinase activity assays using purified p110 catalytic subunits |
Why This Matters
Researchers requiring simultaneous inhibition of multiple PI3K isoforms for pathway blockade or studying isoform redundancy must select Buparlisib over isoform-selective alternatives.
- [1] Burger, M. T., et al. (2011). Identification of NVP-BKM120 as a potent, selective, orally bioavailable class I PI3 kinase inhibitor for treating cancer. ACS Medicinal Chemistry Letters, 2(10), 774-779. View Source
- [2] Ellis, H., Ma, C. X., & Crowder, R. J. (2018). Isoform-selective PI3K inhibitors in oncology: a pharmacological perspective. Drug Design, Development and Therapy, 12, 2577. View Source
